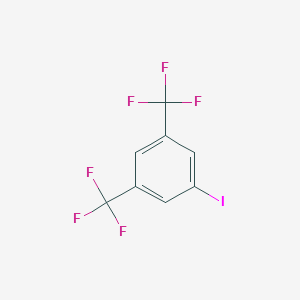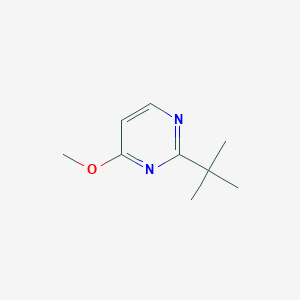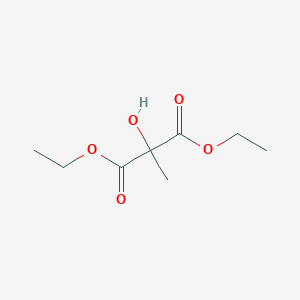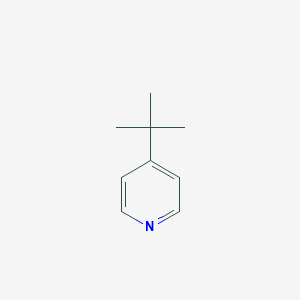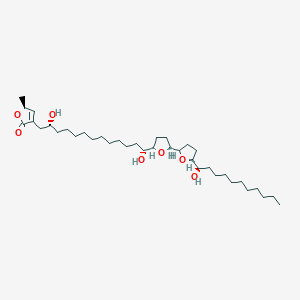
Trilobacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilobacin is a naturally occurring compound that has been found to have potential therapeutic applications in the field of medicine. It is a polyketide metabolite that is produced by the marine bacterium, Bacillus trilobatus. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Asymmetric Total Synthesis
A study by Sohn, Kim, and Kim (2010) achieved the asymmetric total synthesis of trilobacin, highlighting its potential in organic synthesis. This process included the novel use of organoselenium-mediated oxonium ion formation and SiO2-promoted fragmentation to construct trilobacin's erythro-bis(2,2')-tetrahydrofuran core (Sohn, Kim, & Kim, 2010).
Structural Characterization and Anticancer Activity
Trilobacin has been structurally characterized and identified for its potent anticancer activities. Zhao et al. (1995) corrected the relative configuration of trilobacin and determined its absolute configuration using advanced Mosher ester methodology. This research also discovered a novel acetogenin, trilobin, exhibiting selective cytotoxicity among human solid tumor cell lines (Zhao et al., 1995).
Isolation and Bioactivity
Zhao, Hui, Rupprecht, McLaughlin, and Wood (1992) isolated trilobacin from Asimina triloba, demonstrating its highly cytotoxic properties and potential for cancer treatment. This study also emphasized trilobacin's potent and selective cytotoxicities in the National Cancer Institute's human tumor cell line screen (Zhao et al., 1992).
Novel Acetogenins and Selective Cytotoxicity
He, Zhao, Shi, Zeng, Chao, and McLaughlin (1997) contributed further by isolating trilobalicin and trilobacinone from Asimina triloba. Their study revealed trilobacin's cytotoxic selectivities for lung and breast cell lines, opening avenues for targeted cancer therapies (He et al., 1997).
Eigenschaften
CAS-Nummer |
140224-67-5 |
|---|---|
Produktname |
Trilobacin |
Molekularformel |
C37H66O7 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35-,36+/m0/s1 |
InChI-Schlüssel |
MBABCNBNDNGODA-YVKOSWGISA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonyme |
trilobacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



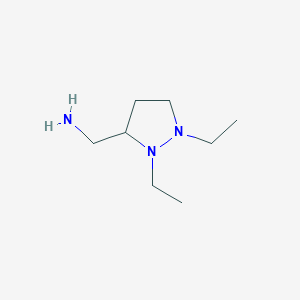
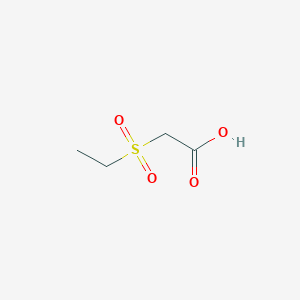
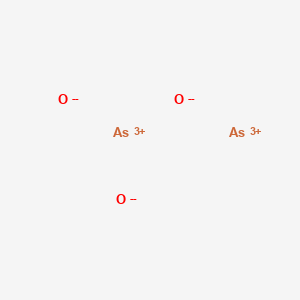
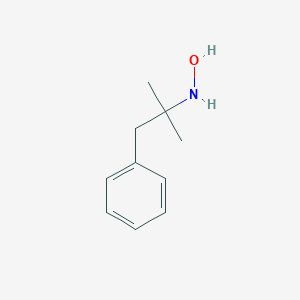
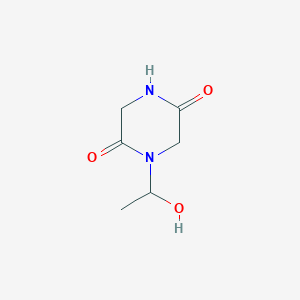
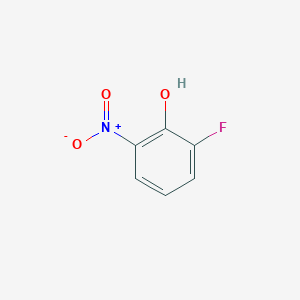
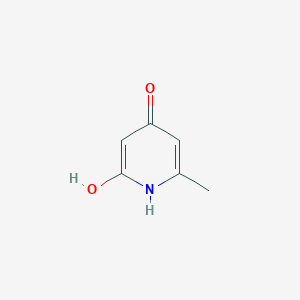
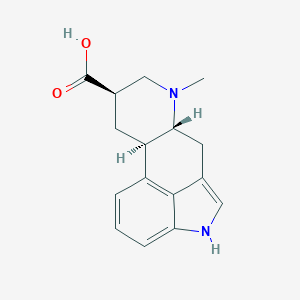
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
